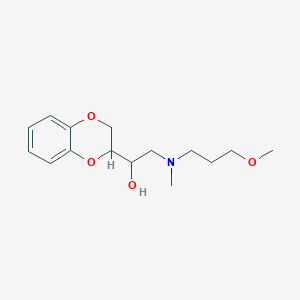
alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MDBP belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis method is well-established. However, one limitation of using alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
There are several future directions for research on alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to better understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its effects on the brain. In addition, more research is needed to explore the potential of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol as an anti-cancer agent and its potential use in combination with other drugs. Finally, the development of new synthesis methods for alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol may help to improve its pharmacological properties and increase its potential for use in clinical settings.
In conclusion, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its potential use in clinical settings.
Méthodes De Synthèse
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of 3-methoxypropylamine with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and methylation. This synthesis method has been optimized to provide a high yield of pure alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.
Applications De Recherche Scientifique
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
13627-81-1 |
|---|---|
Nom du produit |
alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[3-methoxypropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C15H23NO4/c1-16(8-5-9-18-2)10-12(17)15-11-19-13-6-3-4-7-14(13)20-15/h3-4,6-7,12,15,17H,5,8-11H2,1-2H3 |
Clé InChI |
VGDWCIGIXGUYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




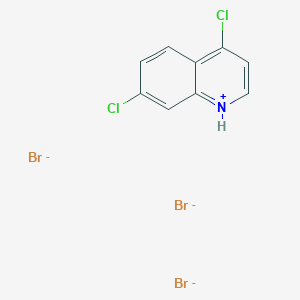

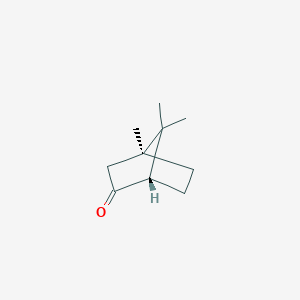
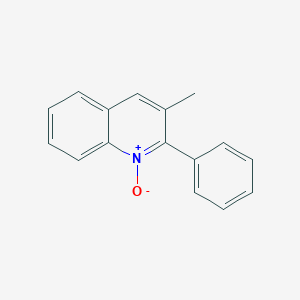
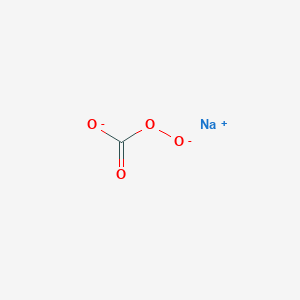
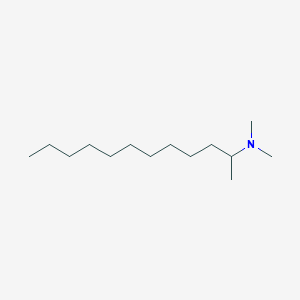

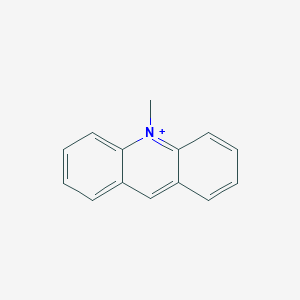
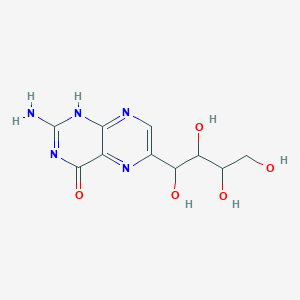

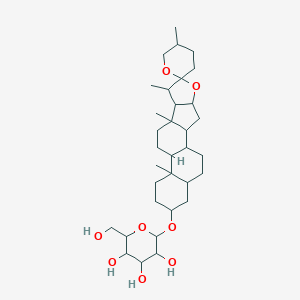
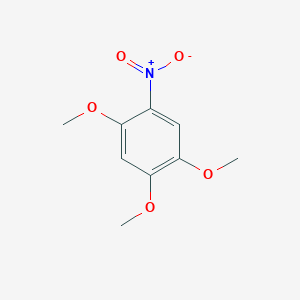
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)